molecular formula C24H31NO5 · C6H13N B613236 Cyclohexanamine;(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid CAS No. 23631-92-7

Cyclohexanamine;(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid

Cat. No.: B613236
CAS No.: 23631-92-7
M. Wt: 512.69
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-(4-biphenylyl)isopropyloxycarbonyl-O-tert-butyl-L-threonine cyclohexylammonium salt involves the protection of the hydroxyl group of L-threonine with a tert-butyl group and the amino group with a biphenylyl isopropyloxycarbonyl group. The reaction typically occurs in the presence of cyclohexanamine, which forms the cyclohexylammonium salt . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

2-(4-biphenylyl)isopropyloxycarbonyl-O-tert-butyl-L-threonine cyclohexylammonium salt undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-biphenylyl)isopropyloxycarbonyl-O-tert-butyl-L-threonine cyclohexylammonium salt is widely used in scientific research, particularly in:

Mechanism of Action

The compound exerts its effects by protecting the hydroxyl and amino groups of L-threonine, thereby preventing unwanted side reactions during peptide synthesis. The biphenylyl isopropyloxycarbonyl group and the tert-butyl group provide steric hindrance, which enhances the stability of the compound. The cyclohexylammonium salt form increases its solubility in organic solvents, facilitating its use in various chemical reactions .

Comparison with Similar Compounds

Similar compounds to 2-(4-biphenylyl)isopropyloxycarbonyl-O-tert-butyl-L-threonine cyclohexylammonium salt include:

Properties

IUPAC Name

cyclohexanamine;(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO5.C6H13N/c1-16(29-23(2,3)4)20(21(26)27)25-22(28)30-24(5,6)19-14-12-18(13-15-19)17-10-8-7-9-11-17;7-6-4-2-1-3-5-6/h7-16,20H,1-6H3,(H,25,28)(H,26,27);6H,1-5,7H2/t16-,20+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWBWZUEMWIOOL-PXPMWPIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2)OC(C)(C)C.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2)OC(C)(C)C.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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